molecular formula C5H4ClN5 B15201120 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine

5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B15201120
M. Wt: 169.57 g/mol
InChI Key: HBENXQDIFRNASA-UHFFFAOYSA-N
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Description

5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it an attractive candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-aminopyrazole with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Substituted Derivatives: Products with various substituents at the 5-position

    Coupled Products: Complex structures formed through coupling reactions

Mechanism of Action

The mechanism of action of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-aminopyrazole
  • Pyridazine derivatives
  • Pyrazolopyridine compounds

Uniqueness

5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11)

InChI Key

HBENXQDIFRNASA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC2=NNC(=C21)N)Cl

Origin of Product

United States

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